![molecular formula C10H9ClN4O B2406562 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime CAS No. 338419-18-4](/img/structure/B2406562.png)
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime” is a complex organic compound. It contains an oxime group, which is an organic compound belonging to the imines, with the general formula RR’C=N−OH . The compound also contains a 4-chlorophenyl group, which is a phenyl group substituted with a chlorine atom .
Scientific Research Applications
1. Synthetic Applications in Enantiomeric 1-Phenylethylamine (α-PEA) This compound has been used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . It has been applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .
Anticancer Potential
Oximes, including this compound, have been reported with useful pharmaceutical properties, including compounds with anticancer activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, which could be beneficial in cancer treatment .
Anti-Inflammatory Potential
This compound has shown potential in the treatment of inflammatory diseases. For example, oral dosing with this compound resulted in a decrease in circulating lymphocytes, decreased hind limb swelling, and reduced circulating anti-type II collagen antibodies in a CIA mouse model of rheumatoid arthritis .
Antibacterial Properties
Oximes, including this compound, have been reported to have antibacterial properties . This could be useful in the development of new antibiotics or treatments for bacterial infections.
Anti-Arthritis Properties
As mentioned above, this compound has shown potential in the treatment of arthritis . It could be a promising candidate for the development of new treatments for this condition.
Anti-Stroke Activities
Oximes, including this compound, have been reported with anti-stroke activities . This could be beneficial in the development of new treatments for stroke patients.
Mechanism of Action
Target of Action
It’s worth noting that oximes, a class of compounds to which this molecule belongs, have been studied for their significant roles as acetylcholinesterase reactivators . Additionally, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Oximes in general are known to react with aldehydes or ketones to form a new compound in an essentially irreversible process . This reaction is facilitated by the nitrogen in the oxime acting as a nucleophile .
Biochemical Pathways
It’s known that oximes can affect various biochemical pathways due to their ability to react with aldehydes and ketones .
Pharmacokinetics
It’s known that oximes are usually poorly soluble in water , which could impact their bioavailability.
Result of Action
Oximes have been reported to have various pharmaceutical properties, including antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Action Environment
It’s known that the reaction of oximes with aldehydes or ketones can be influenced by various factors, including temperature and the presence of acids .
properties
IUPAC Name |
(E)-1-[1-(4-chlorophenyl)triazol-4-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-16-12-6-9-7-15(14-13-9)10-4-2-8(11)3-5-10/h2-7H,1H3/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHPIFLHXRBTOA-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde O-methyloxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.